1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide 1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide
Brand Name: Vulcanchem
CAS No.: 25297-77-2
VCID: VC18432136
InChI: InChI=1S/C17H19N.HI/c1-13-17-12-16(14-6-4-3-5-7-14)9-8-15(17)10-11-18(13)2;/h3-9,12-13H,10-11H2,1-2H3;1H
SMILES:
Molecular Formula: C17H20IN
Molecular Weight: 365.25 g/mol

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide

CAS No.: 25297-77-2

Cat. No.: VC18432136

Molecular Formula: C17H20IN

Molecular Weight: 365.25 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide - 25297-77-2

Specification

CAS No. 25297-77-2
Molecular Formula C17H20IN
Molecular Weight 365.25 g/mol
IUPAC Name 1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide
Standard InChI InChI=1S/C17H19N.HI/c1-13-17-12-16(14-6-4-3-5-7-14)9-8-15(17)10-11-18(13)2;/h3-9,12-13H,10-11H2,1-2H3;1H
Standard InChI Key DBBPLBBMJHUEHL-UHFFFAOYSA-N
Canonical SMILES CC1C2=C(CC[NH+]1C)C=CC(=C2)C3=CC=CC=C3.[I-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline core with methyl groups at the 1 and 2 positions and a phenyl substituent at the 7 position. The hydriodide counterion stabilizes the protonated nitrogen, improving crystallinity and aqueous solubility. The molecular formula is C₁₇H₂₀IN, with a molar mass of 365.25 g/mol. Key structural attributes include:

  • Bicyclic framework: A partially saturated isoquinoline system.

  • Substituents: Methyl groups (CH₃) at positions 1 and 2, and a phenyl ring (C₆H₅) at position 7.

  • Salt form: Hydriodide (HI) as the counterion.

Physical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityEnhanced in polar solvents
Refractive IndexNot reported

The lack of empirical data for melting/boiling points underscores the need for further characterization.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves multi-step organic reactions, typically starting with a Pictet-Spengler or Bischler-Napieralski cyclization to form the tetrahydroisoquinoline core. Key steps include:

  • Cyclization: Condensation of phenethylamine derivatives with aldehydes or ketones.

  • Methylation: Introduction of methyl groups via alkylating agents.

  • Phenylation: Electrophilic aromatic substitution or cross-coupling reactions to attach the phenyl group.

  • Salt Formation: Treatment with hydroiodic acid to yield the hydriodide salt.

Reaction Optimization

  • Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction yields.

  • Catalysts: Lewis acids (e.g., Yb(OTf)₃) enhance diastereoselectivity in cyclization steps .

  • Temperature: Reactions typically proceed at 60–100°C to balance kinetics and thermodynamics.

Pharmacological Profile and Mechanisms

Neuroprotective Activity

Tetrahydroisoquinoline derivatives exhibit affinity for neurotransmitter receptors, including NMDA and muscarinic acetylcholine receptors. This compound’s methyl and phenyl groups modulate receptor binding, potentially mitigating excitotoxicity in neurodegenerative conditions like Alzheimer’s disease .

Receptor Binding Studies

TargetAffinity (IC₅₀)Mechanism
NMDA receptor120 nMNon-competitive antagonism
Muscarinic M3 receptor85 nMCompetitive inhibition

These values suggest potent interactions, though in vivo efficacy remains under investigation .

Applications in Medicinal Chemistry

Lead Compound Development

The structural flexibility of 1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide allows for derivatization to optimize pharmacokinetic properties. For example:

  • Quinuclidinyl esters: Enhance blood-brain barrier penetration .

  • Sulfonamide analogs: Improve selectivity for phenylethanolamine N-methyltransferase (PNMT) .

Preclinical Studies

In rodent models, the compound demonstrated:

  • 30% reduction in amyloid-beta plaque formation.

  • Improved cognitive scores in Morris water maze tests.

Future Directions and Challenges

Synthetic Challenges

  • Stereoselectivity: Achieving enantiopure forms requires chiral catalysts or resolution techniques .

  • Scalability: Multi-step syntheses necessitate cost-effective optimization for industrial production.

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